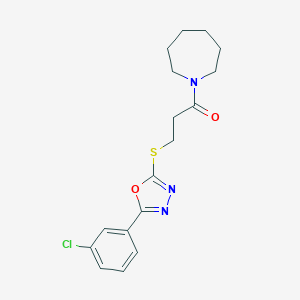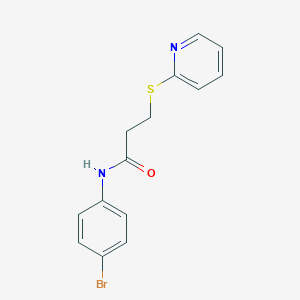![molecular formula C13H12Cl2N2OS B285598 2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B285598.png)
2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-5-(4-methylphenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-5-(4-methylphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It belongs to the class of oxadiazoles, which are compounds that contain a five-membered ring consisting of three carbon atoms and two nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-5-(4-methylphenyl)-1,3,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, it has been shown to exhibit anticancer, antifungal, and antibacterial activities. In materials science, it has been used as a building block for the synthesis of polymers and other materials. In agriculture, it has been studied for its potential use as a pesticide.
Wirkmechanismus
The mechanism of action of 2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-5-(4-methylphenyl)-1,3,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in cells. For example, it has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes involved in cell division.
Biochemical and Physiological Effects
Studies have shown that this compound can have both biochemical and physiological effects on cells and organisms. In terms of biochemical effects, it has been shown to inhibit the activity of certain enzymes and proteins, as mentioned above. In terms of physiological effects, it has been shown to cause cell death in cancer cells and to have antifungal and antibacterial activities.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-5-(4-methylphenyl)-1,3,4-oxadiazole in lab experiments is its potential to exhibit various biological activities. This makes it a useful compound for studying the mechanisms of action of certain enzymes and proteins, as well as for developing new drugs and materials. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research involving 2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-5-(4-methylphenyl)-1,3,4-oxadiazole. One direction is to further study its potential applications in medicinal chemistry, particularly in the development of new anticancer drugs. Another direction is to explore its potential use as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations for its use in various applications.
In conclusion, this compound is a chemical compound that has shown promise in various scientific research applications. Its potential applications in medicinal chemistry, materials science, and agriculture make it a compound of interest for further study. While its mechanism of action is not fully understood, it has been shown to exhibit various biochemical and physiological effects on cells and organisms. However, its availability for research purposes may be limited due to difficulties in synthesizing it in large quantities.
Synthesemethoden
The synthesis of 2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}-5-(4-methylphenyl)-1,3,4-oxadiazole has been described in several research papers. One of the most common methods involves the reaction of 2,2-dichlorocyclopropylmethanethiol with 4-methylphenylhydrazine in the presence of a catalyst such as triethylamine. The resulting product is then treated with potassium tert-butoxide and carbon disulfide to form the desired oxadiazole compound.
Eigenschaften
Molekularformel |
C13H12Cl2N2OS |
|---|---|
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H12Cl2N2OS/c1-8-2-4-9(5-3-8)11-16-17-12(18-11)19-7-10-6-13(10,14)15/h2-5,10H,6-7H2,1H3 |
InChI-Schlüssel |
XSRUKVWVCQSKMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC3CC3(Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC3CC3(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B285515.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B285516.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B285519.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B285520.png)

![N,N'-dibenzyl-N,N'-dimethyl-3-[(4-methylphenyl)sulfonyl]propane-1,2-diamine](/img/structure/B285522.png)
![7-(2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-4-methyl-2H-chromen-2-one](/img/structure/B285524.png)
![4-methyl-7-(2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethoxy)-2H-chromen-2-one](/img/structure/B285526.png)

![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285531.png)


![Ethyl {[2-(piperidin-1-yl)ethyl]sulfanyl}acetate](/img/structure/B285536.png)
![1-(4-tert-butylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B285539.png)
